An In-depth Technical Guide to the Core Properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
An In-depth Technical Guide to the Core Properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Executive Summary: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for drug discovery is perpetual. Heterocyclic compounds, particularly those fusing different ring systems, are of paramount importance due to their ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.[1] The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine core is one such "privileged structure." This bicyclic system, which marries a dihydropyran ring with a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for developing new therapeutic agents. This guide provides a comprehensive overview of the fundamental physicochemical properties, basicity, reactivity, and synthetic considerations for this scaffold, grounding the discussion in established chemical principles and providing actionable insights for its application in research and development.
Core Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold is no exception. Its properties are a direct consequence of the fusion of its two constituent rings.
Molecular Identity and Key Data
A clear definition of the molecule's core attributes is essential for any research endeavor. The key identifiers and computed properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | |
| CAS Number | 70381-92-9 | [2] |
| IUPAC Name | 3,4-dihydro-2H-pyrano[3,2-b]pyridine | [2] |
| SMILES | C1CC2=C(C=CC=N2)OC1 | [2] |
| InChI Key | XNARZJQXBMWIQU-UHFFFAOYSA-N | [2] |
| Appearance | Solid (Predicted/Vendor Data) | |
| XlogP (Computed) | 1.3 | [2][3] |
| Topological Polar Surface Area | 22.1 Ų | [2] |
Structural Analysis
The molecule's geometry is a fusion of a planar, aromatic pyridine ring and a non-planar, partially saturated dihydropyran ring.[4] This fusion imparts a distinct V-shape to the scaffold. The pyridine ring provides a rigid anchor and a site of basicity, while the dihydropyran ring introduces conformational flexibility and additional sites for chemical modification. This unique architecture is a key reason for its utility as a scaffold in drug design, allowing for the precise projection of substituents into the binding pockets of target proteins.
Basicity and Reactivity Profile
Understanding the electronic nature of the scaffold is critical to predicting its behavior in reactions and its potential interactions with biological macromolecules.
Basicity: The Pyridine Nitrogen
The basicity of the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine core is dominated by the lone pair of electrons on the pyridine nitrogen atom.
-
Causality: The nitrogen atom in the pyridine ring is sp² hybridized. Its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[5] This makes the lone pair readily available to accept a proton.
-
Quantitative Insight: While the precise pKa of the conjugate acid of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine has not been extensively reported, it can be reliably estimated from the parent pyridine system. The pKa of the pyridinium ion (C₅H₅NH⁺) is approximately 5.25.[5][6] Therefore, the target molecule is expected to be a weak base, readily protonated under moderately acidic conditions. This property is crucial for its pharmacokinetic profile, as it can influence solubility and interactions with acidic residues in proteins.
Reactivity: A Tale of Two Rings
The scaffold's reactivity is twofold, stemming from the distinct chemical natures of the pyridine and dihydropyran rings.
-
The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly when activated or in the presence of strong organometallic reagents.[5]
-
The Dihydropyran Ring: The enol ether functionality within the dihydropyran ring is the primary site of reactivity. This moiety is susceptible to:
-
Acid-Catalyzed Addition: In the presence of acid, the enol ether can be protonated, making the C2 position highly electrophilic and prone to attack by nucleophiles, such as alcohols. This is the fundamental chemistry behind the widespread use of dihydropyran (DHP) as a protecting group for alcohols.[7][8]
-
Michael Addition: If a substituent at the C7 position (alpha to the pyridine nitrogen) is electron-withdrawing, the double bond can act as a Michael acceptor.[9]
-
Cycloadditions: The electron-rich double bond can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, providing a pathway to more complex fused systems.[10]
-
Synthesis and Spectroscopic Characterization
The accessibility of a scaffold is a prerequisite for its use in discovery campaigns. While a specific, dedicated synthesis for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine is not widely published, a plausible and robust pathway can be designed based on established organochemical principles.
Proposed Synthetic Pathway: Intramolecular Cyclization
A logical approach involves the construction of a suitably functionalized pyridine precursor followed by an intramolecular reaction to form the dihydropyran ring. A common and effective strategy is the intramolecular O-alkylation or cyclization of a pyridine derivative bearing a hydroxyalkyl side chain.
Caption: Plausible synthetic workflow for the target scaffold.
Spectroscopic Characterization Profile
Confirmation of the structure is unequivocally dependent on spectroscopic analysis. Based on data from analogous structures, including 3,4-dihydro-2H-pyran and 2,3-disubstituted pyridines, the following spectral characteristics are expected.[11]
Table 2: Predicted NMR and IR Data
| Technique | Expected Signals and Rationale |
|---|---|
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (adjacent to N) will be the most downfield. Dihydropyran Protons: Three signals in the aliphatic region. - O-CH₂ - (C2): A triplet around δ 4.2-4.4 ppm. - CH₂ -C= (C4): A triplet around δ 2.6-2.8 ppm. - -CH₂-CH₂ -CH₂-: A multiplet (quintet) around δ 1.9-2.1 ppm. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). Dihydropyran Carbons: Three signals in the aliphatic/enol ether region. - O-C H₂- (C2): ~δ 65-70 ppm. - C H₂-C= (C4): ~δ 25-30 ppm. - -CH₂-C H₂-CH₂-: ~δ 20-25 ppm. |
| IR Spectroscopy | C=N/C=C Stretch: Characteristic pyridine ring stretches around 1570-1610 cm⁻¹. C-O-C Stretch: Strong, characteristic ether stretch around 1050-1150 cm⁻¹. C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Expected molecular ion peak at m/z = 136.0757.[3] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold lies in its proven potential as a core for biologically active molecules. Fused pyranopyridine and related pyran-heterocycle systems are prevalent in compounds with a wide array of pharmacological activities.[12][13]
Table 3: Reported Biological Activities of Related Pyranopyridine Scaffolds
| Biological Activity | Therapeutic Area | Description and Rationale | Source(s) |
|---|---|---|---|
| Anticancer | Oncology | Derivatives have shown inhibitory activity against kinases like EGFR and VEGFR-2, crucial targets in cancer therapy. The scaffold orients substituents to interact with the ATP-binding pocket. | [14] |
| Antimicrobial | Infectious Disease | The fused heterocyclic system has been incorporated into compounds with significant activity against various bacterial and fungal strains. | [1] |
| Antiviral | Infectious Disease | The rigid structure is suitable for designing inhibitors of viral enzymes or entry processes. Related structures have been investigated as SARS-CoV-2 inhibitors. | [12][13] |
| Anti-inflammatory | Immunology | The scaffold can be used to develop inhibitors of inflammatory pathway components. |[12] |
The general workflow for leveraging this scaffold in a drug discovery program involves using the core as a template for generating a diverse chemical library, which is then screened for biological activity.
Caption: Drug discovery workflow using the pyranopyridine scaffold.
Key Experimental Protocol: N-Alkylation of the Pyridine Ring
To demonstrate the utility of this scaffold, the following protocol details a representative reaction: the N-alkylation of the pyridine nitrogen to form a pyridinium salt. This is a foundational step for altering the molecule's charge, solubility, and potential for ionic interactions with a biological target.
Objective: To synthesize 5-benzyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-5-ium bromide.
Methodology Rationale: This protocol employs a standard Sₙ2 reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the starting materials and the forming salt without interfering with the reaction. Heating accelerates the reaction rate.
Step-by-Step Protocol:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Dihydro-2H-pyrano[3,2-b]pyridine (135 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the mixture until the solid is fully dissolved.
-
Electrophile Addition: Add benzyl bromide (188 mg, 1.1 mmol, 1.1 equivalents) to the solution dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the pyridinium salt should form.
-
If precipitation is incomplete, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted benzyl bromide.
-
-
Purification and Characterization:
-
Dry the collected solid under high vacuum.
-
The product can be further purified by recrystallization from an ethanol/ether solvent system if necessary.
-
Confirm the structure of the resulting pyridinium salt by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validating System: The formation of the product is validated by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Spectroscopic analysis provides definitive proof: in ¹H NMR, a characteristic downfield shift of the pyridine protons and the appearance of new signals for the benzyl group will be observed. HRMS will confirm the exact mass of the cation.
Conclusion and Future Outlook
The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold represents a confluence of desirable properties for modern drug discovery. Its defined three-dimensional structure, combined with its inherent basicity and the versatile reactivity of the dihydropyran ring, provides a robust platform for the synthesis of diverse and complex molecules. The established record of related pyranopyridine systems in yielding potent, biologically active compounds underscores its potential.[13][14] Future research will undoubtedly continue to exploit this scaffold, leading to the discovery of novel chemical entities capable of addressing a wide range of therapeutic challenges.
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